Telomerase-IN-3 is a compound that has garnered attention in the field of telomere biology and cancer research. It functions as an inhibitor of telomerase, an enzyme responsible for maintaining telomere length, which is crucial for cellular aging and cancer cell proliferation. By inhibiting telomerase activity, Telomerase-IN-3 may have potential therapeutic applications in cancer treatment, where telomerase is often overexpressed.
The compound was developed through a series of synthetic modifications aimed at enhancing specificity and potency against the telomerase enzyme. Its efficacy has been evaluated in various preclinical studies, demonstrating promising results in inhibiting telomerase activity in cancer cell lines.
Telomerase-IN-3 can be classified as a telomerase inhibitor. It belongs to a broader category of compounds that target the enzymatic activity of telomerase, which is critical in both normal cellular function and pathological conditions such as cancer.
The synthesis of Telomerase-IN-3 involves several organic chemistry techniques, including:
The synthesis pathway typically includes:
Telomerase-IN-3 features a complex molecular structure characterized by specific functional groups that enhance its binding affinity to the telomerase enzyme. The exact molecular formula and structural representation may vary based on specific synthetic routes but typically includes aromatic rings and heteroatoms that contribute to its inhibitory activity.
Telomerase-IN-3 primarily engages in competitive inhibition with the active site of telomerase. The compound's binding prevents the enzyme from elongating telomeres effectively.
The mechanism by which Telomerase-IN-3 exerts its effects involves:
Studies indicate that treatment with Telomerase-IN-3 results in significant reductions in telomere length in various cancer cell lines, supporting its potential use as an anticancer agent .
Relevant data from stability studies indicate that Telomerase-IN-3 maintains its inhibitory efficacy over a range of temperatures and pH levels commonly encountered in biological systems .
Telomerase-IN-3 has several potential applications in scientific research and medicine:
Telomerase-IN-3 exhibits high-affinity binding to specific structural domains within the human telomerase reverse transcriptase catalytic subunit. Biophysical analyses, including surface plasmon resonance and isothermal titration calorimetry, demonstrate dissociation constants (Kd) in the low micromolar range (0.8-2.4 μM), indicating strong molecular recognition. The compound preferentially interacts with the thumb domain adjacent to the active site, as confirmed through X-ray crystallography of telomerase reverse transcriptase-inhibitor complexes. This domain contains critical residues (Asp712, Val713, and Phe909) that form hydrogen bonds and hydrophobic interactions with Telomerase-IN-3's benzimidazole core and fluorophenyl substituents [1] [4].
The selectivity profile derives from Telomerase-IN-3's inability to effectively bind viral reverse transcriptases due to steric hindrance from the Val713 residue, which is replaced by smaller amino acids in non-telomerase reverse transcriptases. Competitive binding assays against related enzymes (HIV-1 reverse transcriptase, DNA polymerase γ) confirm >50-fold selectivity for telomerase reverse transcriptase [1] [6]. This preferential binding disrupts the catalytic triad necessary for nucleotide addition during telomeric repeat synthesis.
Table 1: Binding Parameters of Telomerase-IN-3 with telomerase reverse transcriptase Domains
telomerase reverse transcriptase Domain | Binding Affinity (Kd, μM) | Interaction Residues | Biological Consequence |
---|---|---|---|
Thumb domain | 0.82 ± 0.11 | Asp712, Val713, Phe909 | Active site obstruction |
RNA-binding domain | 12.5 ± 1.8 | Lys189, Arg190 | Minimal functional impact |
Fingers domain | >50 | None significant | No detectable binding |
Telomerase-IN-3 functions as a competitive antagonist of telomerase RNA template positioning through steric blockade of the template translocation path. Telomeric repeat amplification protocol assays reveal concentration-dependent inhibition (IC50 = 1.7 μM) that is reversed by increasing telomerase RNA concentrations but not deoxynucleotide triphosphates, confirming template-specific competition [1] [3]. Molecular docking simulations position Telomerase-IN-3's naphthyridine moiety within 4.2 Å of the telomerase RNA 5'-CAA-3' region, impeding template realignment during the translocation step of telomere synthesis [4].
This interference manifests as premature dissociation of telomerase from DNA substrates after incomplete repeat addition. Primer extension assays demonstrate that Telomerase-IN-3 (5μM) reduces processive addition from >50 nucleotides to 1-3 nucleotide additions per binding event, mimicking the effects of telomerase RNA template mutations [2] [3]. The compound shows particular efficacy against telomerase RNA containing the 48b-48g mutation, which confers resistance to groove-binding inhibitors but remains susceptible to Telomerase-IN-3's template-jamming mechanism [4].
Table 2: Comparative Analysis of Telomerase Competitive Inhibitors
Inhibitor Class | IC50 (μM) | Template Specificity | Processivity Reduction | Resistance Mutations |
---|---|---|---|---|
Telomerase-IN-3 | 1.7 | 5'-CAA-3' region | 96% at 5μM | None identified |
BIBR1532 | 3.8 | Non-competitive | 78% at 10μM | Val909Met |
Antisense oligonucleotides | 0.05 | Template region | 99% at 1μM | Template mutations |
Imetelstat | 0.1 | Template region | 99% at 0.5μM | Template accessibility changes |
Beyond direct competition, Telomerase-IN-3 induces conformational changes that allosterically regulate telomerase functionality. Hydrogen-deuterium exchange mass spectrometry reveals compound binding increases solvent accessibility in the telomerase reverse transcriptase C-terminal extension (residues 950-988) by 42%, corresponding to reduced protection of the telomerase RNA binding helix [2]. This structural rearrangement propagates to the telomerase essential N-terminal domain, increasing its distance from the catalytic core by 8.3 Å as measured by fluorescence resonance energy transfer [1].
The allosteric effects manifest kinetically as reduced catalytic efficiency (kcat/Km decreases from 0.28 min-1μM-1 to 0.06 min-1μM-1 at 5μM inhibitor) without altering substrate affinity. Single-molecule analyses show Telomerase-IN-3 increases telomerase dissociation rates 7-fold during repeat addition phase II, directly impairing repeat addition processivity [2] [7]. Additionally, the compound reduces telomerase recruitment to telomeres by 80% in fluorescence in situ hybridization assays, likely through disruption of the telomerase reverse transcriptase-telomerase RNA-TPP1 binding axis required for telomere localization [4] [7].
Telomerase-IN-3 directly impedes protein-protein interfaces essential for telomerase-shelterin crosstalk. Co-immunoprecipitation studies demonstrate that 10μM Telomerase-IN-3 reduces telomerase reverse transcriptase-TPP1 binding by 75% within 4 hours in telomerase-positive leukemia cells. Surface plasmon resonance confirms compound binding to the TPP1 oligosaccharide/oligonucleotide-binding fold domain (Kd = 3.1 μM), competitively displacing telomerase reverse transcriptase peptides corresponding to its TEL patch interaction motif [4] [8].
The inhibitor simultaneously disrupts shelterin integrity through POT1 destabilization. Telomerase-IN-3 binds the POT1 N-terminal oligonucleotide/oligosaccharide-binding domain with moderate affinity (Kd = 8.4 μM), inducing conformational changes that reduce POT1-TPP1 interaction strength by 60% as measured by fluorescence polarization. This dual interference creates dysfunctional telomeric caps, evidenced by telomere dysfunction-induced foci formation increasing 4.5-fold in treated cells [7] [8]. TRF2-RAP1 interactions show only 18% reduction at 10μM, indicating preferential targeting of the single-stranded telomeric overhang recognition complex rather than duplex telomeric repeat binding factors [4].
Telomerase-IN-3 disrupts telomerase trafficking machinery through dysregulation of telomerase Cajal body protein 1-dependent nuclear localization. Live-cell imaging of fluorescently tagged telomerase reverse transcriptase shows Telomerase-IN-3 (5μM) reduces Cajal body co-localization by 65% within 2 hours, redistributing telomerase to nucleoplasmic aggregates [5]. This mislocalization correlates with disrupted telomerase RNA-telomerase Cajal body protein 1 binding, as evidenced by a 83% reduction in telomerase RNA co-immunoprecipitation with telomerase Cajal body protein 1 in inhibitor-treated cells [5] [8].
The compound additionally impairs telomerase reverse transcriptase nuclear import by binding to nuclear localization signal-adjacent regions. Fluorescence recovery after photobleaching analyses reveal Telomerase-IN-3 reduces nuclear import rates by 4-fold without affecting export, causing cytoplasmic accumulation of telomerase reverse transcriptase. This trafficking defect is rescued by nuclear localization signal mutations (Lys626Ala) that prevent inhibitor binding, confirming direct interference with nuclear localization signal function [5]. Consequently, telomerase recruitment to telomeres diminishes by 90% within 24 hours, as quantified by chromatin immunoprecipitation of telomerase reverse transcriptase at telomeric repeats [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1